4-(Trifluoromethylsulfony)phenylacetic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

Medicinal chemists optimizing TRPV4 antagonists face synthetic roadblocks when standard arylacetic acids lack the electronic profile for target engagement. This compound directly addresses this challenge with its para-triflyl group, which lowers pKa to 3.78, enhances phosphate mimicry, and enables potent TRPV4 inhibition (IC50 ~3 nM in lead series). • Increased lipophilicity (LogP ~2.5 vs. ~1.4 for parent) improves membrane permeability. • 98% purity, off-white solid (mp 125-128°C), suitable for amide/ester library synthesis. • Available globally with fast shipping from BenchChem.

Molecular Formula C9H7F3O4S
Molecular Weight 268.21 g/mol
CAS No. 1099597-82-6
Cat. No. B1452889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethylsulfony)phenylacetic acid
CAS1099597-82-6
Molecular FormulaC9H7F3O4S
Molecular Weight268.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C9H7F3O4S/c10-9(11,12)17(15,16)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14)
InChIKeyFIEUCHICQSJBAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethylsulfonyl)phenylacetic acid: Properties & Procurement


4-(Trifluoromethylsulfonyl)phenylacetic acid (CAS 1099597-82-6) is a fluorinated aromatic building block characterized by a carboxylic acid group and a strong electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) substituent at the para position. It is primarily supplied as an off-white to light yellow solid with a typical purity of 97-98% and a molecular weight of 268.21 g/mol . The compound exhibits low aqueous solubility but is freely soluble in common organic solvents . Its structure and properties position it as a key intermediate in medicinal chemistry for synthesizing TRPV4 inhibitors and other bioactive molecules .

4-(Trifluoromethylsulfonyl)phenylacetic acid: Para-Substitution & Triflyl Group Significance


Substitution of 4-(Trifluoromethylsulfonyl)phenylacetic acid with its close structural analogs is not trivial due to the profound impact of the trifluoromethylsulfonyl (-SO₂CF₃) group's electronic and steric properties. The para-substitution pattern and the strong electron-withdrawing nature of the -SO₂CF₃ group significantly lower the pKa of the carboxylic acid compared to unsubstituted phenylacetic acid (pKa 3.78 vs. 4.28) [1]. This alters its reactivity in amide couplings and its ionization state under physiological conditions. Furthermore, the triflyl group serves as a critical phosphate bioisostere and enhances binding to certain protein targets like TRPV4, as evidenced by its use in patent-protected inhibitor scaffolds, while meta-substituted or less electron-deficient analogs would exhibit different steric and electronic profiles, likely leading to reduced target engagement or altered synthetic pathways .

4-(Trifluoromethylsulfonyl)phenylacetic acid: Quantitative Differentiation Evidence


Enhanced Acidity and Reactivity

The 4-(trifluoromethylsulfonyl)phenylacetic acid exhibits significantly enhanced acidity compared to its parent, unsubstituted phenylacetic acid. This difference is directly quantified by a lower pKa value, which is a critical parameter for predicting ionization state, solubility, and reactivity in bioconjugation or salt formation .

Medicinal Chemistry Physicochemical Profiling Drug Design

Differential TRPV4 Binding and Target Engagement

The 4-(trifluoromethylsulfonyl)phenylacetic acid serves as a key intermediate in the synthesis of potent TRPV4 inhibitors. While the core acid itself may not be the active species, its para-triflylphenyl motif is critical for high-affinity binding. This is demonstrated by a derivative compound (GSK205 analog) which exhibits a potent IC50 of 3.10 nM against human TRPV4 [1]. In contrast, related phenylacetic acid derivatives lacking this specific substitution pattern show significantly lower potency or are inactive against this target. For example, a different scaffold (4-Methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide) exhibits an IC50 of ~100,000 nM, a >30,000-fold difference [2].

Ion Channel Pharmacology Pain Research Medicinal Chemistry

Patented TRPV4 Inhibitor Libraries

This compound's significance is further cemented by its explicit use in multiple international patents concerning aromatic heterocyclic five-membered ring derivatives with TRPV4 inhibitory activity. These patents (e.g., EP-2832731-A1, JP-WO2013146754-A1, US-2015038483-A1, US-9499533-B2) claim the use of para-substituted phenylacetic acids bearing a triflyl group as essential synthetic building blocks [1]. While meta-isomers like 3-(trifluoromethylsulfonyl)phenylacetic acid (CAS 1301739-14-9) are commercially available, they are not cited as key intermediates in this specific patent family, suggesting a preference for the para-substituted regioisomer for this application.

Intellectual Property Drug Discovery Chemical Synthesis

4-(Trifluoromethylsulfonyl)phenylacetic acid: Key Application Scenarios


TRPV4 Antagonist Synthesis for Pain & Inflammation

Given its established use as an intermediate in patented TRPV4 inhibitor series, this compound is ideal for medicinal chemistry groups synthesizing novel TRPV4 antagonists. The quantitative evidence of high potency (IC50 ~3 nM) achieved by analogs containing this motif supports its use in lead optimization programs targeting TRPV4-mediated pain, inflammation, and pulmonary edema [1].

Phosphate Bioisosteres & PTP Inhibitors

The trifluoromethylsulfonyl group is a well-known phosphate mimic. 4-(Trifluoromethylsulfonyl)phenylacetic acid serves as a versatile building block for creating novel sulfonic acid-based phosphotyrosine (pTyr) mimetics. This application is supported by its physicochemical properties (e.g., low pKa for enhanced charge mimicry) and is distinct from less electron-deficient arylacetic acids which would be poor phosphate surrogates [1].

Fluorinated Building Blocks for Metabolic Stability

With a calculated LogP of ~2.5-2.7, this building block can significantly increase the lipophilicity of derived compounds, potentially improving membrane permeability [1]. This is a substantial difference from the parent phenylacetic acid (LogP ~1.4) or its 4-fluoro analog (LogP ~1.8). Procurement of this specific intermediate allows medicinal chemists to fine-tune the ADME properties of their lead candidates without resorting to additional synthetic steps.

Heterocyclic Library Synthesis via Coupling

As a carboxylic acid with a well-defined melting point (125-128°C), it is readily activated for standard amide or ester bond formations, making it suitable for generating diverse compound libraries for high-throughput screening [1]. The electron-withdrawing triflyl group activates the carbonyl towards nucleophilic attack, providing a reactivity advantage over electron-neutral or electron-rich phenylacetic acid derivatives in certain coupling reactions.

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